[(4-chloro-3-fluorophenyl)carbamoyl]formic acid
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Overview
Description
[(4-chloro-3-fluorophenyl)carbamoyl]formic acid is a chemical compound that belongs to the acylurea herbicide family. It is widely used in agricultural fields to control weed growth. This compound is known for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool in modern agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-3-fluorophenyl)carbamoyl]formic acid typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with formic acid to yield the desired product. The reaction conditions usually require a controlled temperature and the presence of a suitable solvent to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
[(4-chloro-3-fluorophenyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylcarbamoyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4-chloro-3-fluorophenyl)carbamoyl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of [(4-chloro-3-fluorophenyl)carbamoyl]formic acid involves the inhibition of specific enzymes in plants that are essential for their growth. By targeting these enzymes, the compound disrupts the metabolic pathways, leading to the death of the weed. The molecular targets include enzymes involved in amino acid synthesis and photosynthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
- Carbamic acid
Uniqueness
[(4-chloro-3-fluorophenyl)carbamoyl]formic acid stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and effectiveness as a herbicide compared to other similar compounds .
Properties
CAS No. |
480451-91-0 |
---|---|
Molecular Formula |
C8H5ClFNO3 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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